Estrogen receptor antagonist 3

Catalog No.
S12887000
CAS No.
M.F
C26H29BF6N4O2
M. Wt
554.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estrogen receptor antagonist 3

Product Name

Estrogen receptor antagonist 3

IUPAC Name

[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-yl]boronic acid

Molecular Formula

C26H29BF6N4O2

Molecular Weight

554.3 g/mol

InChI

InChI=1S/C26H29BF6N4O2/c1-14-7-19-18-8-15(27(38)39)3-4-22(18)35-24(19)25(37(14)13-26(31,32)33)23-20(29)9-16(10-21(23)30)34-17-11-36(12-17)6-2-5-28/h3-4,8-10,14,17,25,34-35,38-39H,2,5-7,11-13H2,1H3/t14-,25-/m1/s1

InChI Key

XSDJPQDCVAANRX-DLUDVSRJSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)NC3=C2CC(N(C3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O

Isomeric SMILES

B(C1=CC2=C(C=C1)NC3=C2C[C@H](N([C@@H]3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O

Estrogen receptor antagonist 3 is a non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD). As a SERD, its primary mechanism of action is to both block the estrogen receptor (ERα) and trigger its complete destruction by the cell's proteasomal machinery. This dual function of antagonism and degradation is a key feature of its therapeutic potential in ER-positive (ER+) cancer models. Its development was prospectively optimized for ERα degradation, antagonist activity, and pharmacokinetic properties, positioning it as a tool for researchers investigating next-generation endocrine therapies.

Research Fit

ERβ-favored degrader for pathway-selective studies
Boron-containing tool compound from patent WO2021213358A1
Research-grade purity with analytical documentation

Not all estrogen receptor antagonists are functionally equivalent, making direct substitution problematic for research and development. A key procurement differentiator is the mechanism of action: Selective Estrogen Receptor Modulators (SERMs) like tamoxifen can have mixed agonist/antagonist effects depending on the tissue, whereas SERDs are designed to be pure antagonists that also promote receptor degradation. Another critical, non-interchangeable property is the route of administration. The benchmark SERD, fulvestrant, has poor pharmaceutical properties requiring intramuscular injection, which complicates preclinical study design and limits drug exposure. Estrogen receptor antagonist 3 was specifically developed as an orally bioavailable alternative, making it suitable for studies requiring convenient, daily oral dosing protocols that are impossible to replicate with an injectable-only compound.

Substitution Risk

vs Fulvestrant
ER degrader with pan-ER potency
ERβ/ERα selectivity and degradation kinetics may differ; pathway-response context may not transfer
vs Tamoxifen
SERM with mixed agonist/antagonist activity
Degrader vs SERM mechanism mismatch alters endpoint interpretation; isoform selectivity context shifts
Structural analogs
Boron-containing ER antagonist 4
Scaffold and substituent differences may affect binding kinetics; reported selectivity may not reproduce

Oral Bioavailability: Enabling Convenient Dosing Regimens Not Possible with Injectable SERDs

A primary differentiator for this compound is its suitability for oral administration, a critical feature for many experimental designs. In preclinical species, it demonstrates good oral bioavailability, with values of 40-60% reported. This contrasts sharply with the benchmark SERD fulvestrant, which has poor oral bioavailability and must be administered via intramuscular injection.

Evidence DimensionOral Bioavailability (%)
Target Compound Data40-60% across preclinical species
Comparator Or BaselineFulvestrant: Poor oral bioavailability, requires injection
Quantified DifferenceEnables oral dosing vs. mandatory injection
ConditionsPharmacokinetic studies in preclinical animal models.

This enables research on all-oral therapeutic combinations and long-term daily dosing studies without the confounding variables and logistical burdens of injections.

ERβ Selectivity
Cross-study comparable
ERβ IC50 0.63 μM vs ERα IC50 109.10 μM (173-fold)
Supports ERβ pathway research context; selectivity differs from pan-ER antagonists
Cell-free competitive binding; Fulvestrant/Tamoxifen show distinct isoform patterns

In Vivo Efficacy: Demonstrates Robust Activity in Tamoxifen-Resistant Xenograft Models

This compound retains potent activity in models of acquired resistance to SERMs. In a tamoxifen-resistant MCF-7 xenograft model, daily oral administration of Estrogen receptor antagonist 3 demonstrated significant anti-tumor activity. This provides a clear functional advantage over tamoxifen in research contexts specifically designed to study or overcome resistance.

Evidence DimensionIn Vivo Antitumor Activity
Target Compound DataRobust tumor growth inhibition and regression
Comparator Or BaselineTamoxifen: Ineffective in the resistant model
Quantified DifferenceMaintains efficacy where tamoxifen fails
ConditionsTamoxifen-resistant MCF-7 human breast cancer xenograft model in mice.

For researchers studying mechanisms of tamoxifen resistance or developing second-line therapies, this compound is a necessary tool, not an optional substitute.

Mechanism
Class-level inference
Reported ER degrader vs SERM antagonist (Tamoxifen) / SERD (Fulvestrant)
Degrader mechanism may influence receptor turnover kinetics; pathway suppression duration context-dependent
Full degradation kinetics remain to be characterized

Target Engagement: Potent, Sub-Nanomolar Degradation of Cellular ERα Protein

This compound effectively induces the degradation of its target, ERα, with sub-nanomolar potency in cell-based assays. In an In-Cell Western assay in MCF-7 cells, Estrogen receptor antagonist 3 showed an EC50 for ERα degradation of 0.65 nM, comparable to the benchmark SERD fulvestrant (EC50 = 0.39 nM) in the same assay system. In contrast, the active metabolite of tamoxifen, 4-hydroxytamoxifen, failed to reduce ERα signal to the same extent as either SERD.

Evidence DimensionERα Degradation Potency (EC50)
Target Compound Data0.65 nM
Comparator Or BaselineFulvestrant: 0.39 nM; 4-Hydroxytamoxifen: Incomplete degradation
Quantified DifferenceComparable degradation potency to fulvestrant and significantly greater degradation efficacy than 4-hydroxytamoxifen.
ConditionsIn-Cell Western immunofluorescence assay in MCF-7 breast cancer cells after 4-hour treatment.

Provides a reliable tool for achieving near-complete removal of the ERα protein in vitro, which is critical for mechanism-of-action studies where the partial agonism or incomplete antagonism of SERMs would be a confounding factor.

Boron scaffold
Direct head-to-head
C26H29BF6N4O2, MW 554.34; unique pyrido[3,4-b]indole core
Structural differentiation from steroidal/triphenylethylene ER ligands
Boron incorporation may alter binding and IP position
Cell activity
Data to verify
MCF-7 antiproliferative IC50 not reported; ERβ IC50 = 0.63 μM
Cell-based endpoint requires independent validation
Biochemical potency suggests potential; compare with ER antagonist 7 (7.2 μM)
Solubility
Cross-study comparable
DMSO solubility ≥50 mg/mL (≈90 mM)
Supports high-concentration stock preparation for in vitro assays
Solvent carryover threshold should be verified per assay system
Purity
Supporting evidence
≥98% purity with LC/MS, NMR, HPLC certificates
Meets research-grade quality expectations; supports batch reproducibility
Commercial analytical documentation; verify for long-term studies

Preclinical Modeling of All-Oral Combination Therapies

This compound is the indicated choice for in vivo studies testing novel, all-oral combination therapies for ER+ cancers. Its oral bioavailability allows for study designs that more closely mimic clinical application, avoiding the logistical and physiological complexities of combining an oral drug with an injectable SERD like fulvestrant.

Investigating Mechanisms of Acquired Endocrine Resistance

Use this compound as a key reagent in cell-based or animal models designed to overcome or understand resistance to SERMs. Its demonstrated efficacy in tamoxifen-resistant models makes it a direct and relevant tool for testing hypotheses about second-line treatment strategies.

In Vitro Studies Requiring Complete ERα Ablation

This compound is well-suited for cellular and molecular biology experiments where the goal is to achieve maximal degradation of the ERα protein. Its ability to potently reduce cellular ERα levels, unlike SERMs which can stabilize the receptor, provides a cleaner system for studying the downstream consequences of ERα loss-of-function.

Application Fit Matrix

Application
Selection Property
Validation Focus
ERβ pathway studies
ERβ-favored selectivity context
ERα/ERβ isoform discrimination
ER degrader mechanistic research
Degrader vs SERM mechanism evidence
Receptor turnover kinetics
High-concentration in vitro assays
High DMSO solubility context
Solvent carryover and assay tolerance
Boron-containing ER antagonist benchmarking
Boron-scaffold structural identity
Activity comparison with structural analogs

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

554.2287753 Da

Monoisotopic Mass

554.2287753 Da

Heavy Atom Count

39

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